molecular formula C19H21NO3 B1596391 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid CAS No. 52830-65-6

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

Cat. No.: B1596391
CAS No.: 52830-65-6
M. Wt: 311.4 g/mol
InChI Key: IZHHSJHVOYVIRH-UHFFFAOYSA-N
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Description

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid is an organic compound with the molecular formula C19H21NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and a methylbenzoyl group attached to a benzoic acid core.

Mechanism of Action

Target of Action

Similar compounds such as methyl red and diethylamino hydroxybenzoyl hexyl benzoate have been found to interact with fmn-dependent nadh-azoreductase 1 and UV-A radiation respectively

Mode of Action

It’s structurally similar to diethylamino hydroxybenzoyl hexyl benzoate, which is known to absorb uv-a radiation . This suggests that 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid might also interact with UV radiation, but further studies are required to confirm this.

Biochemical Pathways

Benzoic acid derivatives have been found to be involved in various biochemical pathways

Pharmacokinetics

Similar compounds such as diethylamino hydroxybenzoyl hexyl benzoate have been found to have low percutaneous absorption . This suggests that 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid might also have similar ADME properties, but further studies are required to confirm this.

Result of Action

Similar compounds such as diethylamino hydroxybenzoyl hexyl benzoate are known to attenuate the exposure of uv radiation on human skin . This suggests that 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid might also have similar effects, but further studies are required to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability can be affected by temperature, pH, and light exposure. In the case of 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid, it’s known to decompose under certain conditions, releasing heat and gas . Therefore, it’s crucial to store and handle this compound properly to maintain its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid typically involves the reaction of 3-diethylaminophenol with phthalic anhydride in the presence of a solvent such as toluene. The reaction is carried out at elevated temperatures (100-130°C) to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and UV filters

Comparison with Similar Compounds

Comparison: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid is unique due to its specific diethylamino and methylbenzoyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different solubility, stability, and interaction with biological targets, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-20(5-2)14-10-11-15(13(3)12-14)18(21)16-8-6-7-9-17(16)19(22)23/h6-12H,4-5H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHSJHVOYVIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068811
Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52830-65-6
Record name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52830-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(4-(diethylamino)-2-methylbenzoyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
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Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of phthalic anhydride (60 g.), N,N-diethyl-m-toluidine (162.8 g.), aluminum chloride (120 g.) and chlorobenzene (360 ml.) was heated (75°-95° C.) during one and one-half hours, then diluted with water (200 ml., then more). More chlorobenzene (200 ml.) was added and the chlorobenzene layer was separated and steam distilled. Addition of sodium hydroxide solution (10%) to a solution of the residue in dilute sulfuric acid (20%, 250 ml.) afforded 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid (IV: Y2 =CH3, Y'4 =(CH3CH2)2N, Z4 =Z"5 =Z"6 =Z7 =H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
162.8 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a manner similar to that of part A of Example 1 condensation of phthalic anhydride (60 g.) and N,N-diethyl-m-toluidine (162.8 g.) in contact with aluminum chloride (120 g.) and with chlorobenzene (360 ml.) as diluent afforded 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid (IV: Y2 = CH3, Y'4 = (CH3CH2)2N, Z4 = Z"5 = Z"6 = Z7 = H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
162.8 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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